molecular formula C7H7BrS B094970 4-Bromothioanisole CAS No. 104-95-0

4-Bromothioanisole

Cat. No. B094970
Key on ui cas rn: 104-95-0
M. Wt: 203.1 g/mol
InChI Key: YEUYZNNBXLMFCW-UHFFFAOYSA-N
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Patent
US05420287

Procedure details

Under nitrogen, a stirred solution of 30 g (150 mmol) of 4-bromothioanisole (Aldrich) in 1500 mL of anhydrous THF at -78 ° C. was treated with 180 mmol of n-butyllithium in hexane. After 30 minutes, 51 mL (450 mmol) of trimethylborate was added neat and the reaction was allowed to warm to ambient temperature overnight. A solution of 300 mL of 10% NaOH was added and the mixture stirred vigorously for lb. The solvent was removed in vacuo, the pH adjusted to 4-5, and the product collected by filtration. Repeated washings with hexane and water provided 21 g (83%) of 4-methylthiophenylboronic acid (21 in Synthetic Scheme VII when R5 =SCH3 and R3, R4, R6, and R7 =H) as a colorless solid: NMR (DMSO-d6) d 2.47 (s, 3H), 7.20 (d, J=8 Hz, 2H), 7.71 (d, J=8 Hz, 2H), 7.96 (br s, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
180 mmol
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:9])=[CH:4][CH:3]=1.C([Li])CCC.C[O:16][B:17](OC)[O:18]C.[OH-].[Na+]>C1COCC1.CCCCCC>[CH3:9][S:8][C:5]1[CH:6]=[CH:7][C:2]([B:17]([OH:18])[OH:16])=[CH:3][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)SC
Name
Quantity
180 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
51 mL
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred vigorously for lb
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the product collected by filtration
WASH
Type
WASH
Details
Repeated washings with hexane and water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CSC1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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